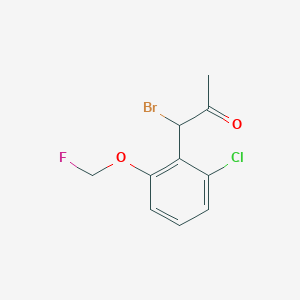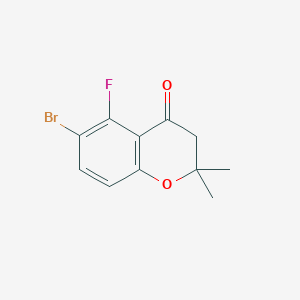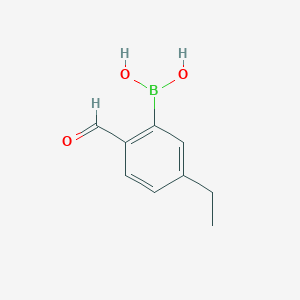
(R)-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1R)-1-Aminoethyl]-4-fluorobenzoic acid hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an aminoethyl group and a fluorine atom attached to a benzoic acid moiety, making it a versatile intermediate in the synthesis of various pharmaceuticals and other organic compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R)-1-Aminoethyl]-4-fluorobenzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzoic acid as the starting material.
Amination: The introduction of the aminoethyl group is achieved through a reductive amination reaction. This involves the reaction of 4-fluorobenzoic acid with an appropriate amine, such as ethylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 3-[(1R)-1-Aminoethyl]-4-fluorobenzoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
3-[(1R)-1-Aminoethyl]-4-fluorobenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium hydroxide.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
科学研究应用
3-[(1R)-1-Aminoethyl]-4-fluorobenzoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-[(1R)-1-Aminoethyl]-4-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 3-[(1R)-1-Aminoethyl]-4-chlorobenzoic acid hydrochloride
- 3-[(1R)-1-Aminoethyl]-4-bromobenzoic acid hydrochloride
- 3-[(1R)-1-Aminoethyl]-4-iodobenzoic acid hydrochloride
Uniqueness
3-[(1R)-1-Aminoethyl]-4-fluorobenzoic acid hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable intermediate in drug development .
属性
分子式 |
C9H11ClFNO2 |
|---|---|
分子量 |
219.64 g/mol |
IUPAC 名称 |
3-[(1R)-1-aminoethyl]-4-fluorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-5(11)7-4-6(9(12)13)2-3-8(7)10;/h2-5H,11H2,1H3,(H,12,13);1H/t5-;/m1./s1 |
InChI 键 |
OLBFHHJUANPVGX-NUBCRITNSA-N |
手性 SMILES |
C[C@H](C1=C(C=CC(=C1)C(=O)O)F)N.Cl |
规范 SMILES |
CC(C1=C(C=CC(=C1)C(=O)O)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(3-Amino-2,2-dimethylpropyl)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetamide](/img/structure/B14039099.png)



![(1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B14039116.png)
![4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 5-(3,7-dimethyloctyl)-](/img/structure/B14039118.png)





